4-(4-Methoxy-2-nitrophenyl)morpholine

Übersicht

Beschreibung

“4-(4-Methoxy-2-nitrophenyl)morpholine” is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It has a molecular formula of C10H12N2O3 .

Molecular Structure Analysis

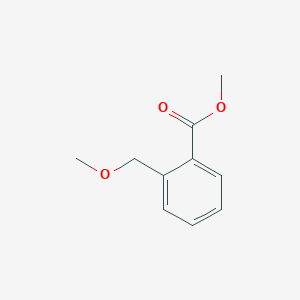

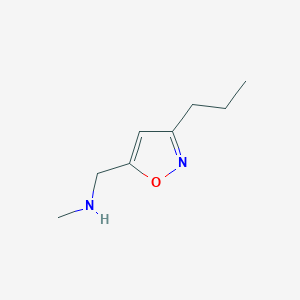

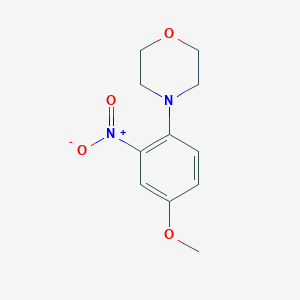

The molecular structure of “this compound” is characterized by a morpholine ring attached to a methoxy-2-nitrophenyl group . The molecular weight is 208.214 Da .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 208.214 Da and a molecular formula of C10H12N2O3 .Wissenschaftliche Forschungsanwendungen

Synthesis Processes and Chemical Reactions

- Novel Nitration Process : A novel process was developed for the production of 4-(4-methoxy-3-nitrophenyl)morpholine, showing significant improvements in yield, capacity, waste reduction, and safety (Zhang et al., 2007).

- Synthesis of Substituted Chroman-4-ones : 4-(4-Methoxy-2-nitrophenyl)morpholine is involved in reactions forming chroman-4-ones, a class of compounds with potential biological significance (Sosnovskikh & Usachev, 2001).

- Intermediate in Biologically Active Compounds : This chemical serves as an intermediate for synthesizing compounds with potential anticancer properties (Wang et al., 2016).

Application in Drug Synthesis

- Gefitinib Synthesis : It is used in the synthesis of Gefitinib, an important pharmaceutical agent (Jin et al., 2005).

Chemical Reaction Kinetics and Mechanisms

- Study of Reaction Mechanisms : The compound's derivatives have been studied for their reaction kinetics with alicyclic amines, providing insights into chemical reactivity and interaction mechanisms (Castro et al., 2001).

- Reduction of Nitroarenes : It's involved in studies for the reduction of nitroarenes, a critical process in organic synthesis (Watanabe et al., 1984).

Biological and Pharmaceutical Research

- Molluscicidal Agent Synthesis : Synthesized derivatives have shown effectiveness as molluscicidal agents, highlighting its potential in pest control (Duan et al., 2014).

- Protein Crosslinking and Affinity Labeling : Its ethers are proposed as reagents for protein crosslinking and affinity labeling in biological studies (Jelenc et al., 1978).

Molecular Synthesis and Studies

- Morpholine Synthesis : This chemical plays a role in the synthesis of various morpholine derivatives, which have diverse applications in chemistry and biology (Bin, 2011).

- Fluorescent Probes for Hypoxic Cells : Its derivatives have been developed as fluorescent probes for detecting hypoxia in cells, important in cancer research (Feng et al., 2016).

Imaging Agents in Medical Research

- Imaging Agent for Parkinson's Disease : A compound synthesized from this compound has potential as a PET imaging agent for Parkinson's disease (Wang et al., 2017).

Safety and Hazards

Wirkmechanismus

Target of Action

It’s structurally similar compound, 4-(4-nitrophenyl)thiomorpholine, has been used as a precursor for the corresponding 4-thiomorpholinoaniline, which is a useful building block in medicinal chemistry .

Mode of Action

It’s structurally similar compound, 4-(4-nitrophenyl)thiomorpholine, has been synthesized by means of a nucleophilic aromatic substitution reaction . The nitrogen-bound 4-nitrophenyl group in a quasi axial position on the six-membered thiomorpholine ring in a low-energy chair conformation .

Biochemical Pathways

It’s structurally similar compound, 4-(4-nitrophenyl)thiomorpholine, has been widely used as a precursor in medicinal chemistry, for example, in the fields of antidiabetic and antimigraine drugs, kinase inhibitors, reverse transcriptase inhibitors, and antibiotic, antifungal, and antimycobacterial agents .

Eigenschaften

IUPAC Name |

4-(4-methoxy-2-nitrophenyl)morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-16-9-2-3-10(11(8-9)13(14)15)12-4-6-17-7-5-12/h2-3,8H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJTLJYUBCUVDIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N2CCOCC2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30672613 | |

| Record name | 4-(4-Methoxy-2-nitrophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949571-66-8 | |

| Record name | 4-(4-Methoxy-2-nitrophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B3059091.png)